molecular formula C17H13N3O3S B2413188 Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 361481-91-6

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2413188
CAS No.: 361481-91-6
M. Wt: 339.37
InChI Key: XABBHFOUAHTFHN-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the pyridine or thiazole rings .

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to its combination of the thiazole and pyridine rings with a benzoate ester, providing a distinct set of chemical and biological properties. This unique structure allows for diverse applications and interactions that are not commonly found in other similar compounds .

Properties

IUPAC Name

methyl 4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBHFOUAHTFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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